Solubility Profile & Dissolution Strategy: 3-(Aminomethyl)-5-fluorobenzoic Acid
Solubility Profile & Dissolution Strategy: 3-(Aminomethyl)-5-fluorobenzoic Acid
The following technical guide details the solubility profile, dissolution strategies, and physicochemical characterization of 3-(Aminomethyl)-5-fluorobenzoic acid .
This guide is structured to address the specific challenges posed by the zwitterionic nature of this compound, providing both predicted behaviors based on structural analogs and rigorous protocols for empirical validation.
Executive Summary & Physicochemical Context
3-(Aminomethyl)-5-fluorobenzoic acid (CAS: 1530915-48-0) presents a classic solubility challenge in organic synthesis and drug formulation: it is a fluorinated zwitterion .[1]
Unlike simple organic acids or amines, this molecule exists primarily as an inner salt (dipolar ion) in the solid state. The electrostatic attraction between the carboxylate anion (
Key Physicochemical Parameters (Calculated)
| Parameter | Value (Approx.) | Implication |
| Molecular Weight | 169.15 g/mol | Small molecule, favorable kinetics.[1] |
| LogP (Oct/Water) | ~0.98 | Moderately lipophilic backbone, but masked by ionization. |
| pKa (Acid) | ~3.8 | Deprotonated at neutral pH.[1] |
| pKa (Base) | ~9.5 | Protonated at neutral pH.[1] |
| Isoelectric Point (pI) | ~6.7 | Minimum solubility occurs here (net charge = 0).[1] |
The Core Directive: To dissolve this compound in organic media, you must disrupt the intermolecular ionic lattice. This is achieved either by high-dielectric solvents (DMSO) or by shifting the pH to neutralize one of the charged species.[1]
Solubility Landscape: Solvent Compatibility Matrix
The following profile categorizes solvents based on their thermodynamic capability to solvate the zwitterionic form of 3-(Aminomethyl)-5-fluorobenzoic acid.
Tier 1: Primary Solvents (High Solubility)
Use these for stock solutions, reactions requiring high concentration, or initial dissolution.
| Solvent | Solubility Potential | Mechanism of Action |
| DMSO | > 30 mg/mL | High dielectric constant ( |
| DMF / NMP | > 25 mg/mL | Similar to DMSO; effective for nucleophilic substitution reactions.[1] |
| Water (pH < 2) | High | Protonation of |
| Water (pH > 10) | High | Deprotonation of |
Tier 2: Secondary Solvents (Moderate/Temperature Dependent)
Use these for crystallization, washing, or reflux reactions.
| Solvent | Solubility Potential | Mechanism of Action |
| Methanol | 1–10 mg/mL | High polarity, H-bond donor/acceptor.[1] Solubility improves significantly with heat or acid additives.[1] |
| Ethanol | < 5 mg/mL | Lower dielectric than MeOH.[1] Often used as an anti-solvent or for recrystallization when hot.[1] |
| Acetic Acid | Moderate | Acts as both solvent and proton source, shifting equilibrium away from the zwitterion.[1] |
Tier 3: Anti-Solvents (Insoluble)
Use these to precipitate the product or drive crystallization.
| Solvent | Solubility Potential | Mechanism of Action |
| Dichloromethane (DCM) | Negligible | Too non-polar to solvate charges.[1] |
| Ethyl Acetate | Negligible | Poor interaction with zwitterionic lattice.[1] |
| Toluene / Hexane | Insoluble | Strictly non-polar; forces precipitation.[1] |
Mechanistic Dissolution Strategy
Researchers often fail to dissolve this compound because they treat it as a simple organic acid.[1] The following diagram illustrates the Charge-Shift Solubilization Strategy , which is critical for using this intermediate in organic synthesis (e.g., amide coupling).
Figure 1: Charge-Shift Solubilization Strategy. To achieve solubility in organic solvents (other than DMSO), one must chemically modify the ionization state.
Experimental Protocol: Thermodynamic Solubility Determination
Do not rely on literature values for generic "amino acids." Use this self-validating protocol to determine the exact solubility of your specific batch (polymorphs can affect solubility by up to 30%).[1]
Protocol ID: SOL-THERM-05F[1]
Objective: Determine saturation solubility (
Materials:
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Compound: 3-(Aminomethyl)-5-fluorobenzoic acid (>50 mg).[1]
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Solvent: Target organic solvent (dry).[1]
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Equipment: Thermomixer (or shaker), Centrifuge, HPLC-UV or Gravimetric balance.
Workflow:
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Supersaturation:
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Equilibration:
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Phase Separation:
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Quantification (Choose A or B):
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Method A: HPLC-UV (Preferred) [1]
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Method B: Gravimetric (High Concentration Only)
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Validation:
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The pH of the saturated solution should be recorded if water is the solvent, as self-buffering effects influence the result.
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Critical Application Notes
Recrystallization & Purification
For purification of crude material, exploit the Isoelectric Precipitation method:
-
Dissolve crude solid in minimal 1M HCl (forms soluble cation).[1]
-
Filter to remove insoluble organic impurities.[1]
-
Slowly add 1M NaOH or Ammonia while stirring.
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Monitor pH.[1][2] As pH approaches 6.5–7.0 (the pI), the zwitterion will crystallize out of solution as a white solid.
-
Filter and wash with cold Ethanol (Tier 2 solvent) to remove water and salts.[1]
Reaction Solvent Selection
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For Amide Couplings: Use DMF or DMAc .[1] If the amine is the nucleophile, add DIPEA (3.0 eq) to ensure the ammonium group is deprotonated and soluble.
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For Hydrogenation: Use Methanol with 1 equivalent of HCl .[1] The HCl prevents catalyst poisoning by the free amine and solubilizes the substrate.[1]
References
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Jouyban, A. (2019).[1] Solubility of Zwitterionic Compounds in Organic Solvents. Handbook of Solubility Data.
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Bergström, C. A., et al. (2016).[1] "Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery workflows." International Journal of Pharmaceutics, 540(1), 185-205. Link
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Sha, F., et al. (2021).[1] "Thermodynamic Solubility and Solvent Effect of m-Aminobenzoic Acid in Pure and Binary Solvents." Journal of Chemical & Engineering Data, 66(7).[3] (Analogous compound data used for predictive modeling).[1][4][5] Link
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Cayman Chemical. (2022).[1][6] Product Information: 2-Amino-5-fluorobenzoic acid Solubility Profile. (Structural analog baseline). Link
